molecular formula C17H20N2O2 B5674715 Ethyl 1-quinolin-2-ylpiperidine-4-carboxylate

Ethyl 1-quinolin-2-ylpiperidine-4-carboxylate

Cat. No.: B5674715
M. Wt: 284.35 g/mol
InChI Key: SOSUKEJSVQDEFX-UHFFFAOYSA-N
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Description

Ethyl 1-quinolin-2-ylpiperidine-4-carboxylate is a heterocyclic compound that combines the structural features of quinoline and piperidine Quinoline is a nitrogen-containing aromatic compound, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-quinolin-2-ylpiperidine-4-carboxylate typically involves the condensation of quinoline derivatives with piperidine derivatives. One common method is the reaction of ethyl 4-piperidone-4-carboxylate with 2-chloroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of eco-friendly catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-quinolin-2-ylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-quinolin-2-ylpiperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-quinolin-2-ylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-piperidone-4-carboxylate
  • 2-Chloroquinoline
  • Quinoline N-oxide
  • Tetrahydroquinoline

Uniqueness

Ethyl 1-quinolin-2-ylpiperidine-4-carboxylate is unique due to its combined structural features of quinoline and piperidine, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-quinolin-2-ylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-21-17(20)14-9-11-19(12-10-14)16-8-7-13-5-3-4-6-15(13)18-16/h3-8,14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSUKEJSVQDEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.79 g, 9.34 mmol) was added to a solution of 1-(quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride (1.14 g, 3.89 mmol), N,N-dimethyl-4-aminopyridine (1.42 g, 11.6 mmol), and ethanol (546 μL, 9.34 mmol) in dichloromethane (20 mL), and the mixture was stirred overnight at room temperature. Then, the solvent in the reaction solution was distilled off under reduced pressure. A solution of the obtained residue in ethyl acetate was washed with water twice and brine once and dried over anhydrous sodium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=95/5-60/40 (gradient)] to obtain the title compound (1.07 g, yield: 96%).
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
546 μL
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

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